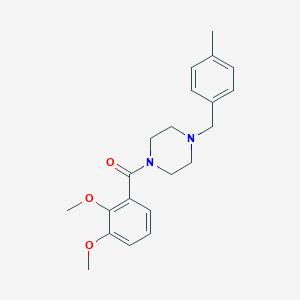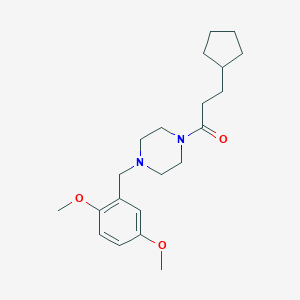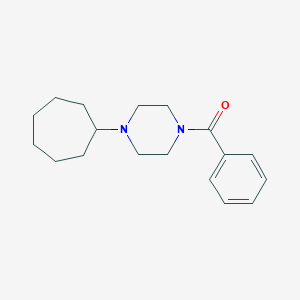
1-(Phenoxyacetyl)-4-(2-thienylcarbonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Phenoxyacetyl)-4-(2-thienylcarbonyl)piperazine, also known as PTZ-343, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PTZ-343 is a piperazine derivative that has been synthesized using a straightforward and efficient method.
Mecanismo De Acción
The exact mechanism of action of 1-(Phenoxyacetyl)-4-(2-thienylcarbonyl)piperazine is not fully understood. However, it has been proposed that the compound acts by modulating the activity of GABA receptors in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. This compound has been shown to enhance the activity of GABA receptors, leading to a reduction in neuronal excitability and a decrease in seizure activity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. The compound has been shown to increase the levels of GABA in the brain, leading to a reduction in neuronal excitability and seizure activity. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in promoting neuronal survival and function. The compound has been shown to enhance the proliferation of neural stem cells, leading to an increase in the number of new neurons in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Phenoxyacetyl)-4-(2-thienylcarbonyl)piperazine has several advantages for lab experiments. The compound is easy to synthesize and can be obtained in large quantities. This compound has also been shown to have low toxicity, making it a safe candidate for drug development. However, the compound has some limitations for lab experiments. This compound has poor solubility in water, which can make it difficult to administer in vivo. The compound also has a short half-life, which can limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 1-(Phenoxyacetyl)-4-(2-thienylcarbonyl)piperazine. One area of research is the development of new synthetic methods for this compound that can increase its solubility and bioavailability. Another area of research is the investigation of this compound as a potential treatment for other neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Finally, the development of this compound as a therapeutic agent for human use is an exciting future direction for research on this compound.
Conclusion:
In conclusion, this compound is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been shown to have potent anticonvulsant and neuroprotective effects in animal models of epilepsy and neurodegenerative diseases. This compound has also been investigated as a potential treatment for anxiety and depression. The compound has several advantages for lab experiments, including easy synthesis and low toxicity. There are several future directions for research on this compound, including the development of new synthetic methods and investigation of its therapeutic potential for other neurological and psychiatric disorders.
Métodos De Síntesis
1-(Phenoxyacetyl)-4-(2-thienylcarbonyl)piperazine has been synthesized using a simple and efficient method. The synthesis involves the reaction of 1-phenylpiperazine with phenoxyacetic acid and 2-thiophenecarbonyl chloride in the presence of a base. The reaction proceeds through an intermediate, which is then hydrolyzed to yield this compound. The synthesis method is scalable and can be performed on a large scale, making this compound a viable candidate for drug development.
Aplicaciones Científicas De Investigación
1-(Phenoxyacetyl)-4-(2-thienylcarbonyl)piperazine has been the subject of extensive scientific research due to its potential therapeutic applications. The compound has been shown to have potent anticonvulsant and neuroprotective effects in animal models of epilepsy and neurodegenerative diseases. This compound has also been investigated as a potential treatment for anxiety and depression. The compound has been shown to have anxiolytic and antidepressant effects in animal models, making it a promising candidate for the treatment of these disorders.
Propiedades
Fórmula molecular |
C17H18N2O3S |
|---|---|
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
2-phenoxy-1-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C17H18N2O3S/c20-16(13-22-14-5-2-1-3-6-14)18-8-10-19(11-9-18)17(21)15-7-4-12-23-15/h1-7,12H,8-11,13H2 |
Clave InChI |
OIFSUHOLRQFWFK-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)COC2=CC=CC=C2)C(=O)C3=CC=CS3 |
SMILES canónico |
C1CN(CCN1C(=O)COC2=CC=CC=C2)C(=O)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(2,5-dimethoxybenzyl)piperazine](/img/structure/B247498.png)

![1-(2-Methoxybenzoyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B247502.png)

![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B247505.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B247506.png)



